molecular formula C7H7F3N2O B11742534 (5-Amino-2-trifluoromethyl-pyridin-4-YL)-methanol

(5-Amino-2-trifluoromethyl-pyridin-4-YL)-methanol

Cat. No.: B11742534
M. Wt: 192.14 g/mol
InChI Key: IXJDTEGEIGPYOO-UHFFFAOYSA-N
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Description

[5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol: is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group at the 5-position, a trifluoromethyl group at the 2-position, and a hydroxymethyl group at the 4-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 5-trifluoromethylpyridine with methanol under appropriate reaction conditions to yield the desired product . Another method involves the reaction of 5-trifluoromethylpyridine with ammonia to form the target compound .

Industrial Production Methods: Industrial production of [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens, acids, or bases can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules. It may be used in the development of new drugs or as a tool in biochemical research.

Medicine: In medicine, [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: Industrially, the compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). It also serves as a reagent and catalyst in various organic synthesis reactions .

Mechanism of Action

The mechanism of action of [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the amino and hydroxymethyl groups in [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol makes it unique compared to its analogs. These functional groups provide additional sites for chemical modification, enhancing its versatility in various applications.

Biological Activity

(5-Amino-2-trifluoromethyl-pyridin-4-YL)-methanol, also known as 5-amino-2-(trifluoromethyl)pyridine-4-methanol, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, toxicity profiles, and therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its unique molecular structure, particularly the trifluoromethyl group. This group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it interacts with various enzymes and receptors, modulating their activity and leading to significant biological effects.

Interaction with Molecular Targets

Research indicates that this compound may serve as a biochemical probe due to its ability to selectively bind to certain molecular targets. The trifluoromethyl moiety not only increases lipophilicity but also influences the compound's pharmacokinetic properties, potentially improving its efficacy in therapeutic applications.

Toxicity Profile

Despite its promising biological activities, this compound has been associated with notable toxicity. A case study reported a 35-year-old male who developed methemoglobinemia and toxic encephalopathy after inhaling the compound at work. Symptoms included dizziness, fatigue, and loss of consciousness, which improved significantly after treatment with methylene blue . This highlights the need for caution in industrial applications and further investigation into its safety profile.

Case Study Summary

Parameter Details
Patient Age 35 years
Exposure Route Inhalation
Symptoms Dizziness, fatigue, nausea, chest tightness
Complications Methemoglobinemia, hemolytic anemia
Treatment Methylene blue

Therapeutic Applications

The compound's potential therapeutic applications are under investigation, particularly in oncology. Studies have shown that derivatives of trifluoromethyl-pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been noted for their ability to induce methuosis—a form of cell death characterized by cytoplasmic vacuolization—demonstrating a unique mechanism distinct from traditional apoptosis .

Comparative Efficacy in Cancer Treatment

Recent research has evaluated the efficacy of this compound derivatives against glioblastoma cells. The findings suggest that modifications at specific positions on the pyridine ring can significantly alter cytotoxicity profiles. For example:

Compound GI50 (µM) Mechanism
5-Amino Derivative>10Minimal activity
Trifluoromethyl Derivative0.1 - 10Induces methuosis

These results indicate that while some derivatives maintain low cytotoxicity, others exhibit potent anticancer activity by disrupting cellular processes .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

[5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-1-4(3-13)5(11)2-12-6/h1-2,13H,3,11H2

InChI Key

IXJDTEGEIGPYOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)N)CO

Origin of Product

United States

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